4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
This compound features a benzamide core linked to a piperidin-4-yl group, which is further substituted with a 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl moiety. The p-tolyl group (a methyl-substituted phenyl ring) on the triazole introduces steric bulk and hydrophobicity, while the benzamide and piperidine components are common in bioactive molecules due to their hydrogen-bonding and conformational flexibility, respectively . The molecular formula is C₂₂H₂₃N₅O₂ with a molecular weight of 389.4 g/mol .
Properties
IUPAC Name |
4-methyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-3-7-18(8-4-16)22(29)24-19-11-13-27(14-12-19)23(30)21-15-28(26-25-21)20-9-5-17(2)6-10-20/h3-10,15,19H,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDYZICHYRBQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The benzamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
Triazole vs. In 3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, the chloro and dimethyl groups increase steric hindrance, which may reduce solubility but enhance target selectivity .
Piperidine Conformation and Packing :
- X-ray crystallography of the target compound's analog () reveals a half-chair piperidine conformation with benzene rings inclined at 89.1° , facilitating dense crystal packing via N–H⋯O and C–H⋯O interactions. This contrasts with Phenyl fentanyl , where the phenethyl group disrupts such packing .
Biological Implications :
- The triazole moiety may improve metabolic stability compared to hydrazine-linked derivatives like QH-04 , which could undergo hydrolysis .
- The absence of a phenethyl group (cf. Phenyl fentanyl ) suggests the target compound is unlikely to exhibit opioid activity but may instead target CNS or antimicrobial pathways .
Synthetic Routes :
- The target compound likely employs click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, whereas QH-04 uses hydrazine-aldehyde condensation .
Research Findings and Data
Crystallographic Data Comparison:
Biological Activity
The compound 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of triazole and benzamide, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly focusing on its potential as an anti-tubercular agent.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 2.5 | |
| Compound B | Staphylococcus aureus | 3.0 | |
| Compound C | Escherichia coli | 5.0 |
The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance, triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus leading to cell death.
In the context of the specific compound discussed, molecular docking studies have suggested that it may interact with key enzymes involved in the metabolic pathways of target pathogens. These interactions could lead to a reduction in pathogen viability and growth.
Study on Anti-Tubercular Activity
A recent study synthesized several triazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against this pathogen .
Cytotoxicity Assessment
In addition to antimicrobial efficacy, cytotoxicity tests were conducted using HEK-293 cells to assess the safety profile of these compounds. Most active derivatives were found to be non-toxic at effective concentrations, suggesting a favorable therapeutic index for further development .
Q & A
Basic: How can researchers optimize the multi-step synthesis of 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including solvent selection, catalyst use, and purification techniques. For example:
- Solvents: Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance reaction rates for amide bond formation and triazole cyclization .
- Catalysts: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for triazole ring formation; optimize copper(I) iodide concentrations to minimize side reactions .
- Purification: Employ flash chromatography or preparative HPLC to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Basic: What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:
- NMR Spectroscopy: Use H and C NMR to verify the benzamide, piperidine, and triazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperidine CH groups (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 447.22 for CHNO) .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (1650–1750 cm) and triazole C=N vibrations (1450–1550 cm) .
Advanced: How should researchers design assays to evaluate the compound’s biological activity?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Target Selection: Focus on enzymes or receptors with known interactions with triazole-piperidine scaffolds (e.g., kinase inhibitors or GPCRs) .
- In Vitro Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC determination). Include positive controls like staurosporine for kinase activity .
- Computational Docking: Pre-screen using molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or histone deacetylases .
Advanced: What strategies are effective for assessing metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound with human or rodent liver microsomes. Quantify parent compound degradation over time using LC-MS/MS .
- Metabolite Identification: Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites. Compare fragmentation patterns with reference standards .
- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms to evaluate drug-drug interaction risks .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability and identify key residues .
- Free Energy Calculations: Use MM/GBSA or MM/PBSA to estimate binding free energies. Compare with experimental IC values for validation .
- ADMET Prediction: Tools like SwissADME predict permeability (LogP), solubility, and toxicity profiles .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Perform full dose-response analyses (e.g., 10 nM–100 µM) to confirm potency thresholds .
- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Batch Variability: Ensure compound purity (>95% by HPLC) and verify storage conditions to prevent degradation .
Advanced: What methods are suitable for enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral Catalysts: Use Ruphos or BINAP ligands in asymmetric hydrogenation to introduce chirality in the piperidine ring .
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB. Optimize mobile phases (e.g., hexane:isopropanol) for baseline resolution .
Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Substituent Variation: Modify the p-tolyl group (e.g., electron-withdrawing/-donating groups) and assess activity changes .
- Bioisosteric Replacement: Replace the triazole with oxadiazole or tetrazole rings to evaluate potency and selectivity .
- Pharmacophore Mapping: Use MOE or Schrödinger to identify critical hydrogen-bonding and hydrophobic features .
Advanced: What formulation strategies address solubility challenges in vivo?
Methodological Answer:
- Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Nanoparticle Encapsulation: Formulate with PLGA nanoparticles (100–200 nm) for sustained release .
- Salt Formation: Screen with tartaric or citric acid to improve crystallinity and dissolution rates .
Advanced: How to ensure regulatory compliance during preclinical development?
Methodological Answer:
- GLP Standards: Follow Good Laboratory Practices for toxicity studies (e.g., Ames test for mutagenicity) .
- Documentation: Maintain detailed records of synthesis protocols, batch analyses, and stability data (ICH Q1A guidelines) .
- Patent Considerations: File provisional patents early, citing novel synthetic routes or therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
